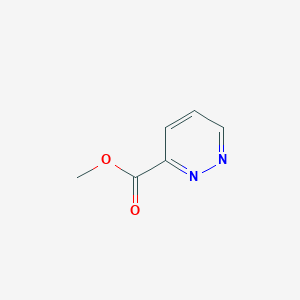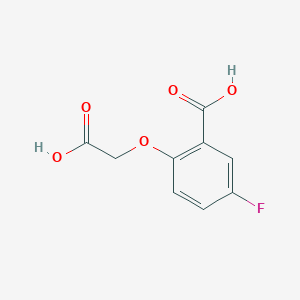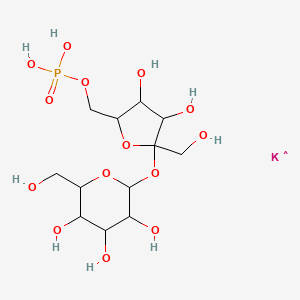
CID 16219958
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 16219958 is a small molecule identified as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) and is used in laboratory experiments for the purpose of studying the biochemical and physiological effects of DHODH inhibition. This molecule has been found to be a potent inhibitor of DHODH and has been used in a variety of studies to understand the role of DHODH in cell metabolism and disease.
科学的研究の応用
Methodological Challenges in Child and Adolescent Development Research : Hamaker, Mulder, and van IJzendoorn (2020) explored methodological challenges in studying child and adolescent development. They categorized scientific research into descriptive, predictive, and explanatory types, each requiring different research methods. This classification is critical for setting up and executing studies, especially those involving developmental research like the Consortium on Individual Development (CID) (Hamaker, Mulder, & van IJzendoorn, 2020).
Chemically Induced Dimerization (CID) in Biological Processes : Voss, Klewer, and Wu (2015) discussed the use of Chemically Induced Dimerization (CID) as a tool to study various biological processes. They highlighted recent progress in developing orthogonal and reversible CID systems, enhancing control over protein function with precision and resolution (Voss, Klewer, & Wu, 2015).
Scientific Software Frameworks and Grid Computing : Appelbe, Moresi, Quenette, and Simter (2007) discussed the development, use, and maintenance of scientific research applications, or codes. They compared existing scientific frameworks for grid-enabling applications and developing new applications, highlighting the need for efficient scientific software in research (Appelbe, Moresi, Quenette, & Simter, 2007).
CID - Computing with Infinite Data : Spreen (2017) introduced CID, a new international research project involving institutions worldwide. The project focused on computing with infinite objects, aiming to develop efficient and verified software in engineering applications, with an emphasis on exact real arithmetic (Spreen, 2017).
Data Sharing Practices in Scientific Research : Tenopir, Allard, Douglass, Aydinoğlu, Wu, Read, Manoff, and Frame (2011) explored current data sharing practices among scientists. They investigated barriers and enablers of data sharing, emphasizing the importance of data management in research and the need for improved long-term data preservation strategies (Tenopir et al., 2011).
Machine Learning for Intrusion Detection in IoT : Verma and Ranga (2019) examined the use of machine learning classification algorithms for securing IoT against DoS attacks. They assessed the performance of classifiers and discussed methodologies for selecting the best classifier for IoT security research applications (Verma & Ranga, 2019).
Analytical Tool for Visual Data Analysis in Research : Baart and Roos (2022) presented an analytical tool for analyzing participant-created visual data in research. They developed a step-by-step procedure for a systematic and transparent analysis of image-based research data, enhancing the trustworthiness of data interpretations (Baart & Roos, 2022).
Gaussian Process Emulation of Dynamic Computer Codes : Conti, Gosling, Oakley, and O'Hagan (2009) developed a novel iterative system for building statistical models of dynamic computer codes, demonstrated on a rainfall-runoff simulator. This method addresses the challenge of efficiently analyzing complex systems in scientific research (Conti, Gosling, Oakley, & O'Hagan, 2009).
特性
InChI |
InChI=1S/C12H23O14P.K/c13-1-4-6(15)8(17)9(18)11(24-4)26-12(3-14)10(19)7(16)5(25-12)2-23-27(20,21)22;/h4-11,13-19H,1-3H2,(H2,20,21,22); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSUELAEGXGVNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COP(=O)(O)O)O)O)CO)O)O)O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23KO14P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585267 |
Source


|
| Record name | PUBCHEM_16219958 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sucrose 6'-monophosphate dipotassium salt | |
CAS RN |
36064-19-4 |
Source


|
| Record name | PUBCHEM_16219958 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

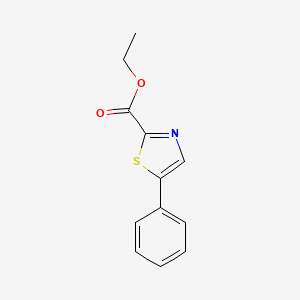
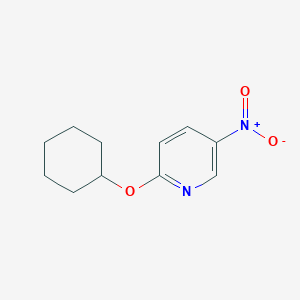
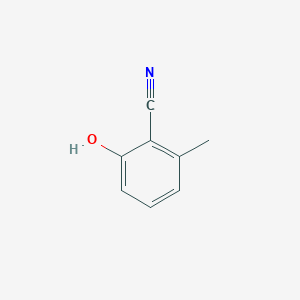
![6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1316495.png)
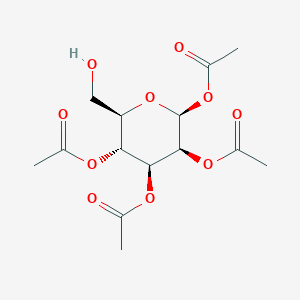
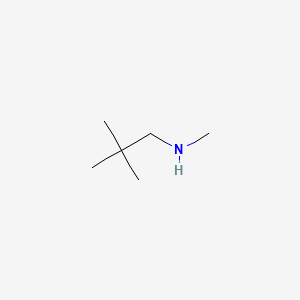
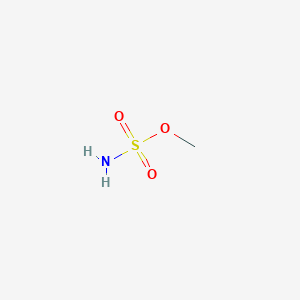
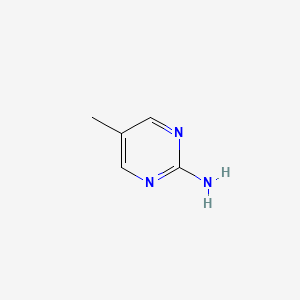

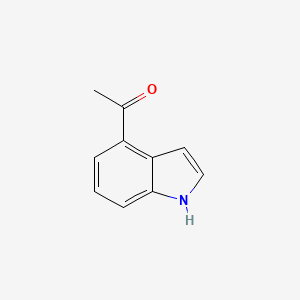
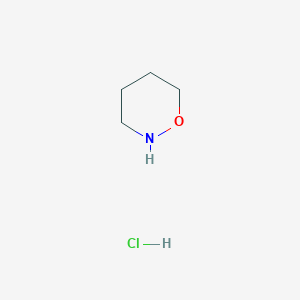
![1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1316519.png)
